molecular formula C20H19N3O4S B3720826 ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

Cat. No.: B3720826
M. Wt: 397.4 g/mol
InChI Key: QXELIYIDSIFPGB-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.

    Coupling with Benzoic Acid Derivative: The thiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

Ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity

Properties

IUPAC Name

ethyl 4-[(4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-27-19(26)13-8-10-15(11-9-13)21-18(25)16-12-17(24)23-20(28-16)22-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELIYIDSIFPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
Reactant of Route 2
ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
Reactant of Route 4
ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
Reactant of Route 6
ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

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